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Compound of Interest

Compound Name: Phenol, 2-(1H-benzimidazol-2-yl)-

Cat. No.: B057587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(1H-

benzimidazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry due to the

diverse biological activities associated with benzimidazole derivatives. This document outlines

the experimental procedures for its synthesis and crystallization, presents a detailed summary

of its crystallographic data, and discusses the key intermolecular interactions that govern its

solid-state architecture.

Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core

structure of several important pharmaceuticals. Their versatile pharmacological profile has led

to their investigation as potential therapeutic agents for a range of diseases. The compound 2-

(1H-benzimidazol-2-yl)phenol is a notable example, and understanding its three-dimensional

structure at the atomic level is crucial for elucidating its structure-activity relationships and for

the rational design of new, more potent analogues. This guide summarizes the findings from its

single-crystal X-ray diffraction analysis.[1][2][3]

Experimental Protocols
Synthesis of 2-(1H-benzimidazol-2-yl)phenol[1][2]
The synthesis of the title compound was achieved through the condensation reaction of o-

phenylenediamine and 2-hydroxybenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b057587?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3998336/
https://www.researchgate.net/publication/261883399_2-1H-Benzimidazol-2-ylphenol
https://pubmed.ncbi.nlm.nih.gov/24764897/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

o-Phenylenediamine (1.6 g, 15 mmol) was dissolved in ethanol (10 ml).

2-Hydroxybenzaldehyde (1.6 g, 15 mmol) and ammonium acetate (3 g) were added to the

solution.

The reaction mixture was maintained at a temperature of 353 K for approximately 1 hour and

then refluxed for 48 hours.

Following reflux, the mixture was extracted with dichloromethane.

The resulting solid was purified by column chromatography using benzene as the eluent.

The final product was obtained with a yield of 60% (1.89 g).

Crystallization[1][2]
Single crystals of 2-(1H-benzimidazol-2-yl)phenol suitable for X-ray diffraction studies were

obtained by the slow evaporation method.

Procedure:

The purified compound was dissolved in a 9:1 mixture of benzene and ethyl acetate.

The solution was allowed to evaporate slowly over a period of two days.

This process yielded crystals of suitable quality for X-ray analysis.

X-ray Data Collection and Structure Refinement[1][2]
The crystallographic data were collected using an Agilent Xcalibur Eos Gemini diffractometer

with Mo Kα radiation at a temperature of 293 K.[1][2] The structure was solved using SIR2011

and refined with SHELXL2013.[1]

Data Presentation
The crystal structure of 2-(1H-benzimidazol-2-yl)phenol has been determined to be in the

monoclinic space group P21/c.[2] The key crystallographic and refinement data are
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summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
Parameter Value

Chemical Formula C₁₃H₁₀N₂O

Formula Weight (Mᵣ) 210.23

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 16.864 (4)

b (Å) 4.7431 (8)

c (Å) 12.952 (2)

β (°) 102.34 (2)

Volume (V) (Å³) 1012.1 (3)

Z 4

Radiation Mo Kα (λ = 0.71073 Å)

Temperature (K) 293

Absorption Coefficient (μ) (mm⁻¹) 0.09

Crystal Size (mm) 0.30 × 0.30 × 0.25

Measured Reflections 4073

Independent Reflections 2338

R_int 0.037

R[F² > 2σ(F²)] 0.067

wR(F²) 0.131

Goodness-of-fit (S) 1.03
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Table 2: Hydrogen Bond Geometry (Å, °)
D—H···A D—H H···A D···A D—H···A

N1—H1···O26ⁱ 0.91 (2) 1.96 (3) 2.851 (3) 169 (2)

O26—H26···N3 0.82 1.81 2.551 (3) 150

Symmetry code:

(i) x, -1+y, z

Structural Analysis and Interactions
The molecule of 2-(1H-benzimidazol-2-yl)phenol is essentially planar.[1][2][3] The dihedral

angle between the imidazole ring and its attached benzene ring is a mere 0.37 (13)°.[1][3]

Intramolecular Hydrogen Bonding
A significant feature of the molecular structure is an intramolecular O—H···N hydrogen bond,

which forms an S(6) ring motif.[1][2][3] This interaction contributes to the planarity of the

molecule.

Intermolecular Interactions and Crystal Packing
In the crystal lattice, molecules are linked into chains along the[1] direction via intermolecular N

—H···O hydrogen bonds.[1][2][3] The crystal packing is further stabilized by π–π stacking

interactions involving the imidazole and benzene rings, with centroid-centroid distances ranging

from 3.6106 (17) to 3.6668 (17) Å.[1][2][3]

Visualization of Experimental Workflow
The following diagram illustrates the key stages in the crystal structure analysis of 2-(1H-

benzimidazol-2-yl)phenol.
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Caption: Experimental workflow for the crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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